Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS 126067-52-5) is a thermally stable pyrazole building block (>99.5% purity retention at 40°C/6 months) essential for the synthesis of advanced voltage-gated sodium channel (e.g., Nav1.7, Nav1.8) inhibitors. Featuring a para-chloro substitution that drives lipophilic target engagement and a protected ethyl ester moiety, this compound serves as a process-ready late-stage intermediate. Its primary procurement value lies in its quantified organic solubility (>150 mg/mL in dichloromethane) and precise reactivity profile, making it a critical starting material for scalable amide coupling, reduction, or functionalization workflows in medicinal chemistry and API manufacturing [1].
Substituting this specific ethyl ester with the free acid (CAS 126129-22-4) or a des-chloro analog fundamentally disrupts downstream processability and target efficacy. The free acid exhibits poor solubility in standard aprotic solvents (such as DCM or anhydrous THF), requiring harsh conditions or excessive coupling reagents that generate difficult-to-remove byproducts. Furthermore, replacing the para-chloro group with a generic phenyl ring drastically reduces the target compound's binding affinity in Nav1.8 hydrophobic pockets, rendering the final synthesized library pharmacologically inactive. For industrial procurement, utilizing the ethyl ester ensures controlled, scalable saponification or direct amidation without the yield-destroying side reactions characteristic of less refined precursors [1].
N1-(4-chlorophenyl) orientation may not transfer to C5-aryl analogs; kinase binding geometry may differ.
Hydrolysis to carboxylic acid introduces a hydrogen bond donor, potentially altering permeability and off-target profiles.
Alternative suppliers with lower purity or incomplete analytical data may increase batch-to-batch variability.
In standard medicinal chemistry workflows, the ethyl ester demonstrates significantly higher solubility in aprotic solvents compared to the free acid baseline. Quantitative solubility profiling shows that the ethyl ester achieves >150 mg/mL in anhydrous dichloromethane (DCM) at 25°C, whereas the free acid struggles to reach 20 mg/mL under identical conditions. This enhanced solubility allows for high-concentration reactions, reducing solvent waste and enabling smoother transitions into subsequent reduction or controlled saponification steps [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Free Acid): <20 mg/mL |
| Quantified Difference | >7.5-fold increase in organic solubility |
| Conditions | Standard anhydrous DCM, 25°C, atmospheric pressure |
High organic solubility streamlines scale-up synthesis, reducing solvent volumes and improving overall reaction yields in API manufacturing.
For bulk procurement, precursor stability is critical to maintaining batch-to-batch reproducibility. Thermal analysis reveals that Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate exhibits a decomposition onset temperature exceeding 280°C, with no spontaneous decarboxylation observed during accelerated aging tests (40°C/75% RH for 6 months). In contrast, unprotected pyrazole-3-carboxylic acids are prone to gradual degradation or decarboxylation under prolonged thermal stress, retaining only ~94-96% purity. The ethyl ester protection ensures >99.5% purity retention over extended storage, eliminating the need for costly re-purification prior to downstream synthesis [1].
| Evidence Dimension | Purity retention under accelerated aging |
| Target Compound Data | >99.5% purity retained |
| Comparator Or Baseline | Typical unprotected pyrazole-3-carboxylic acids: ~94-96% purity retained |
| Quantified Difference | Near-zero degradation vs. 4-6% degradation in free acids |
| Conditions | Accelerated stability testing, 40°C, 75% relative humidity, 6 months |
Superior shelf stability minimizes supply chain risks and ensures consistent starting material quality for cGMP manufacturing.
When selecting building blocks for Nav1.7/Nav1.8 inhibitor libraries, the para-chloro substitution is non-negotiable. Structure-activity relationship (SAR) studies on the final synthesized amides demonstrate that derivatives originating from this exact para-chloro precursor maintain low-nanomolar IC50 values (10-50 nM) against Nav1.8 channels. Substituting with the des-chloro analog (Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate) results in a catastrophic loss of binding affinity, shifting IC50 values to >1000 nM due to the loss of critical halogen-bonding interactions in the receptor's hydrophobic pocket [1].
| Evidence Dimension | Downstream API potency (Nav1.8 IC50) |
| Target Compound Data | Derivatives yield IC50 ~10-50 nM |
| Comparator Or Baseline | Des-chloro analog derivatives: IC50 >1000 nM |
| Quantified Difference | >20-fold loss in downstream target affinity without the para-chloro group |
| Conditions | In vitro Nav1.8 patch-clamp electrophysiology assays on synthesized amides |
Procuring the exact para-chloro substituted precursor is mandatory to ensure the final synthesized APIs possess the required pharmacological efficacy.
This compound is a validated starting material for developing state-dependent sodium channel blockers aimed at neuropathic pain management. Its ester format allows for precise conversion into complex amides or furan-piperazine derivatives, ensuring >80% yields in the critical late-stage coupling steps required for these APIs compared to <50% yields when using unprotected acids [1].
Leveraging the core 1,5-diaryl/alkyl pyrazole scaffold, this ester is a highly processable building block for synthesizing diverse pharmaceutical libraries. The ethyl ester facilitates clean reductions to the corresponding alcohol or direct transformations into targeted carboxamides without the <20 mg/mL solubility bottlenecks associated with free acids [2].
Beyond pharmaceuticals, the >280°C decomposition onset and high organic solubility of this pyrazole ester make it suitable for the bulk synthesis of advanced crop protection agents. Its processability in standard industrial solvents ensures seamless integration into multi-ton manufacturing workflows without the need for specialized handling or continuous repurification [3].